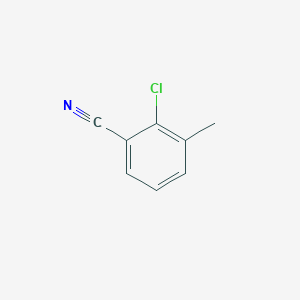

2-Chloro-3-methylbenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHUDDGPJRWBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561303 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15013-71-5 | |

| Record name | 2-Chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Methylbenzonitrile

Advanced Synthetic Routes to 2-Chloro-3-methylbenzonitrile and its Analogs

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the sequential introduction of the chloro, methyl, and cyano functionalities onto the benzene (B151609) ring.

A plausible and widely utilized method for the introduction of a chlorine atom onto an aromatic ring is the Sandmeyer reaction. researchgate.netwikipedia.orgnih.govlscollege.ac.in This reaction facilitates the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.gov In the context of this compound synthesis, this would typically involve the diazotization of 2-amino-3-methylbenzonitrile (B1366670) followed by treatment with a copper(I) chloride catalyst. lscollege.ac.in The Sandmeyer reaction is a robust method for introducing halogens to an aromatic ring. wikipedia.org

A related strategy involves the chlorination of a precursor molecule. For instance, a general procedure for the chlorination of 2-amino-3-methylbenzoic acid using N-chlorosuccinimide in N,N-dimethylformamide (DMF) has been reported, yielding 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.com A similar approach could be envisioned starting from 3-methylbenzonitrile, although regioselectivity of the chlorination would be a critical factor to control.

| Starting Material | Reagents | Product | Reaction Type |

| 2-Amino-3-methylbenzonitrile | 1. NaNO2, HCl 2. CuCl | This compound | Sandmeyer Reaction |

| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide, DMF | 2-Amino-5-chloro-3-methylbenzoic acid | Electrophilic Halogenation |

The nitrile group can also be introduced onto a pre-functionalized chlorinated methylbenzene ring. The Sandmeyer reaction is again a key transformation, this time employing a cyanide salt. wikipedia.org Starting from 2-chloro-3-methylaniline, diazotization followed by treatment with copper(I) cyanide would yield the desired this compound. This method is particularly useful for installing a cyano group in place of an amino group on an aromatic ring.

| Precursor | Reagents | Product | Reaction Type |

| 2-Chloro-3-methylaniline | 1. NaNO2, HCl 2. CuCN | This compound | Sandmeyer Cyanation |

| 2-Chloro-3-methylbenzaldehyde (B1591033) | 1. NH2OH·HCl 2. Dehydrating agent | This compound | Oxime formation and dehydration |

The synthesis of chiral derivatives of this compound would necessitate the introduction of a chiral center or an element of axial chirality. While there are no specific reports on the stereoselective synthesis of chiral derivatives of this particular compound, general methodologies for the synthesis of chiral benzonitriles can be considered. For instance, the catalytic atroposelective synthesis of axially chiral benzonitriles has been achieved through a dynamic kinetic resolution process using a chiral N-heterocyclic carbene (NHC) catalyst. nih.gov This approach, applied to 2-arylbenzaldehydes, suggests that if a suitable precursor to a chiral this compound derivative could be designed, its stereoselective synthesis might be feasible.

The development of stereoselective methods often relies on the use of chiral auxiliaries, catalysts, or reagents to control the three-dimensional arrangement of atoms in the product. masterorganicchemistry.com For example, the stereoselective trifluoromethylthiolation of β-ketoesters has been accomplished using a chiral amine auxiliary to form an enamine, which then reacts with an electrophilic trifluoromethylthiolating agent. mdpi.com A similar strategy could theoretically be adapted to introduce a chiral substituent onto the this compound scaffold.

Functional Group Interconversions and Derivatization

The presence of both a chlorine atom and a nitrile group on the this compound ring allows for a range of functional group transformations, enabling its use as a versatile intermediate in the synthesis of more complex molecules.

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups. While the methyl group is electron-donating and the nitrile group is moderately electron-withdrawing, the reactivity towards nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile.

Amines are common nucleophiles in these reactions. youtube.com The reaction of this compound with an amine would be expected to proceed via a nucleophilic substitution mechanism, displacing the chloride and forming a new carbon-nitrogen bond. libretexts.orgsavemyexams.com However, the reaction of amines with haloalkanes can lead to multiple substitutions, and similar complexities can arise in aromatic systems. youtube.comdocbrown.info The use of a large excess of the amine can favor the formation of the primary substitution product. savemyexams.com

| Nucleophile | Product | Reaction Type |

| Ammonia (B1221849) (NH3) | 2-Amino-3-methylbenzonitrile | Nucleophilic Aromatic Substitution |

| Primary Amine (R-NH2) | 2-(Alkylamino)-3-methylbenzonitrile | Nucleophilic Aromatic Substitution |

| Secondary Amine (R2NH) | 2-(Dialkylamino)-3-methylbenzonitrile | Nucleophilic Aromatic Substitution |

The nitrile group of this compound can be readily reduced to a primary amine, providing a route to (2-chloro-3-methylphenyl)methanamine. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH4). masterorganicchemistry.com The reduction of nitriles with LiAlH4 is a general and efficient method to produce primary amines. lumenlearning.comdavuniversity.org

Catalytic hydrogenation is another effective method for the reduction of nitriles. researchgate.net This typically involves the use of a metal catalyst, such as ruthenium, and hydrogen gas. researchgate.net The electrohydrogenation of benzonitrile (B105546) to benzylamine (B48309) has also been demonstrated under mild aqueous conditions, suggesting a potentially greener alternative for nitrile reduction. uji.es The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

| Reducing Agent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH4) | (2-Chloro-3-methylphenyl)methanamine | Hydride Reduction |

| H2, Ruthenium Catalyst | (2-Chloro-3-methylphenyl)methanamine | Catalytic Hydrogenation |

Oxidation Reactions of the Methyl Group

The methyl group attached to the benzene ring of this compound is susceptible to oxidation, typically yielding the corresponding carboxylic acid, 2-chloro-3-cyanobenzoic acid. This transformation is a fundamental step in creating derivatives with altered electronic and physical properties. The oxidation of benzylic methyl groups can be achieved through various methods, often employing strong oxidizing agents. libretexts.org

Common laboratory and industrial methods for the oxidation of aryl methyl groups involve reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives like Jones reagent (CrO₃ in sulfuric acid). libretexts.org Alternative approaches focus on catalytic systems to improve environmental compatibility. For instance, cobalt or manganese salts can catalyze the aerobic oxidation of substituted toluenes. organic-chemistry.org A patented method describes the oxidation of oxidation-resistant aryl methyl groups using vanadium pentoxide or manganese dioxide in sulfuric acid at temperatures up to 150°C. google.com Another approach utilizes 30% hydrogen peroxide with sodium tungstate (B81510) (Na₂WO₄·2H₂O) as a catalyst in a solvent-free phase-transfer system. organic-chemistry.org These methods provide pathways to convert the methyl group into a carboxylic acid, a key functional group for further derivatization.

Table 1: General Methods for Oxidation of Aryl Methyl Groups

| Oxidizing Agent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | Carboxylic Acid | libretexts.org |

| Jones Reagent (CrO₃ / H₂SO₄) | Acetone | Carboxylic Acid | libretexts.org |

| Co(OAc)₂ / NaBr / Acetic Acid | Acetic Acid, heat, O₂ | Carboxylic Acid | organic-chemistry.org |

| Vanadium Pentoxide (V₂O₅) | Sulfuric Acid, ≤150°C | Carboxylic Acid | google.com |

| H₂O₂ / Na₂WO₄·2H₂O / PTC* | Solvent-free | Carboxylic Acid | organic-chemistry.org |

*PTC: Phase-Transfer Catalyst

Palladium-catalyzed Coupling Reactions for Benzonitrile Derivatization

The chlorine substituent on the this compound ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorgsyn.org These reactions enable the derivatization of the benzonitrile core by introducing a wide variety of substituents.

The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is highly versatile and tolerant of numerous functional groups. Aryl chlorides, while traditionally less reactive than bromides or iodides, can be effectively coupled using specialized palladium catalysts, often incorporating bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. researchgate.netorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation has largely replaced harsher classical methods for synthesizing aryl amines. The development of sophisticated catalyst systems has expanded the reaction's scope to include less reactive aryl chlorides and a broad range of amine coupling partners, including ammonia equivalents. wikipedia.orgacsgcipr.org The choice of ligand is critical for the efficiency of these reactions with aryl chlorides. rsc.org

Table 2: Representative Conditions for Palladium-Catalyzed Coupling of Aryl Chlorides

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Coupling Partner | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | NHC* | KF / 18-crown-6 | THF | Arylboronic acid | organic-chemistry.org |

| Suzuki-Miyaura | Pd(OAc)₂ | CM-phos | K₃PO₄ | t-BuOH | Arylboronic acid | orgsyn.org |

| Buchwald-Hartwig | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | Secondary Amine | wikipedia.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | Primary Amine | organic-chemistry.org |

*NHC: N-Heterocyclic Carbene

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related compounds, these principles are applied by developing solvent-free methods and employing highly efficient catalytic systems.

Solvent-Free and Environmentally Benign Reaction Conditions

A major source of waste in chemical synthesis is the use of volatile organic solvents. Green chemistry encourages the use of more environmentally benign solvents or the elimination of solvents altogether. bohrium.com One innovative approach in benzonitrile synthesis involves the use of ionic liquids, which can act as a recyclable co-solvent and catalyst. rsc.org In one study, an ionic liquid demonstrated multiple roles, including co-solvent, catalyst, and phase-separation agent, allowing for 100% conversion and yield of benzonitrile from benzaldehyde, with the ionic liquid being easily recovered and recycled. rsc.org Catalyst-free reactions performed under solvent-free conditions or in green solvents like ethanol (B145695) represent another significant advancement, reducing waste and simplifying product purification. bohrium.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions. The industrial production of benzonitriles often relies on the ammoxidation of toluenes. medcraveonline.com Recent research has focused on developing novel catalysts to improve this process. Transition metal oxide clusters (e.g., Ni, Co, V, Mo) fabricated within the pores of zeolites have shown high activity and selectivity (up to 99%) for the ammoxidation of alkylbenzenes, including chlorotoluenes. medcraveonline.com These nanostructured catalysts effectively suppress side reactions, leading to higher yields and a cleaner process. medcraveonline.com

Furthermore, significant progress has been made in developing cyanide-free cyanation methods. Traditional methods often use highly toxic metal cyanides. researchgate.net Modern catalytic approaches utilize safer and more accessible cyanide sources. For example, K₄[Fe(CN)₆], a non-toxic and inexpensive solid, has been used as a cyanating agent in palladium-catalyzed reactions within a toluene-water two-phase system, avoiding high-boiling point polar solvents. google.com A particularly innovative strategy involves the nickel-catalyzed reductive cyanation of organic chlorides using carbon dioxide (CO₂) and ammonia (NH₃) as the source of the nitrile group. researchgate.netnih.gov This method provides a direct and cyanide-free route to a wide array of nitriles with excellent functional group tolerance. nih.gov

Table 3: Green Catalytic Approaches for Benzonitrile Synthesis

| Method | Catalyst System | Substrate | Cyanide Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ammoxidation | Transition metal oxide clusters in β-zeolite | Substituted Toluene | NH₃ / O₂ | High selectivity (99%), suppresses combustion | medcraveonline.com |

| Catalytic Cyanation | Supported Pd Complex | Aryl Halide | K₄[Fe(CN)₆] | Non-toxic CN source, recyclable catalyst, green solvent system | google.com |

| Reductive Cyanation | Ni(acac)₂ / Triphos ligand | Aryl Chloride | CO₂ / NH₃ | Cyanide-free, uses waste gas (CO₂), high functional group tolerance | researchgate.netnih.gov |

Iii. Spectroscopic and Computational Investigations of 2 Chloro 3 Methylbenzonitrile

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the molecular structure and understanding the electronic properties of 2-Chloro-3-methylbenzonitrile. Each method offers unique information, and together they provide a comprehensive characterization of the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. The absorption of infrared radiation excites molecules into a higher vibrational state. For aromatic compounds like this compound, the FT-IR spectrum reveals characteristic bands corresponding to the stretching and bending vibrations of the benzene (B151609) ring, the nitrile group (C≡N), the methyl group (CH₃), and the carbon-chlorine bond (C-Cl).

C≡N Stretching: The nitrile group typically exhibits a strong, sharp absorption band in the region of 2200-2240 cm⁻¹. The conjugation with the phenyl ring can influence the exact position and intensity of this peak. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net

CH₃ Bending: The bending (deformation) vibrations of the methyl group are found around 1375 cm⁻¹ and 1450 cm⁻¹.

In a study on 2-chloro-6-methylbenzonitrile (B1583042), the FT-IR spectrum was recorded in the 400-4000 cm⁻¹ range using a KBr pellet technique. researchgate.netsemanticscholar.orgresearchgate.net The observed frequencies were assigned to specific vibrational modes, supported by computational calculations. researchgate.net For instance, the C≡N stretching mode was identified with a potential energy distribution (PED) of 88%, indicating a highly characteristic vibration. researchgate.netsemanticscholar.org

Table 1: Selected Vibrational Frequencies and Assignments for 2-chloro-6-methylbenzonitrile (Illustrative)

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| 3065 | 3067 | Aromatic C-H Stretch |

| 2970 | 2931 | CH₃ Asymmetric Stretch |

| 2229 | 2230 | C≡N Stretch |

| 1582 | 1584 | Aromatic C=C Stretch |

| 1283 | 1284 | C-CH₃ Stretch |

| 785 | 786 | C-Cl Stretch |

| 550 | 551 | C-CN In-plane Bend |

| Data derived from studies on the related isomer 2-chloro-6-methylbenzonitrile for illustrative purposes. researchgate.netsemanticscholar.org |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is complementary to FT-IR spectroscopy. It measures the intensity of inelastically scattered light when a molecule is irradiated with a monochromatic laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the molecule's polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would provide key information:

The symmetric stretching of the benzene ring often gives a very strong Raman band.

The C≡N stretching vibration is also Raman active and typically appears as a strong, sharp peak.

The C-Cl bond, while visible in IR, can also be observed in the Raman spectrum.

In the analysis of the isomer 2-chloro-6-methylbenzonitrile, the FT-Raman spectrum was recorded from a powder sample. researchgate.netsemanticscholar.org The combination of both FT-IR and FT-Raman data allowed for a more complete assignment of the molecule's 3N-6 fundamental vibrational modes. researchgate.netsemanticscholar.orgijtsrd.com The C≡N stretching mode, for example, was observed with high intensity in both spectra, confirming its presence and vibrational energy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Methyl Protons: A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region, typically around 2.3-2.5 ppm.

Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the downfield region (typically 7.0-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would depend on their position relative to the electron-withdrawing chloro and nitrile groups and the electron-donating methyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected:

Methyl Carbon: A signal in the aliphatic region (~20 ppm).

Nitrile Carbon: A signal for the C≡N carbon, typically in the range of 115-120 ppm.

Aromatic Carbons: Six separate signals for the carbons of the benzene ring. The carbons directly attached to the substituents (Cl, CH₃, CN) will have characteristic chemical shifts, with the carbon bearing the chlorine atom being significantly affected. The other aromatic carbons will appear in the typical range of 120-140 ppm.

While specific spectral data for this compound is not present in the search results, data for related compounds like 2-methylbenzonitrile and 4-chlorobenzonitrile (B146240) show these characteristic chemical shift ranges. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₃ | ~2.4 | Singlet |

| ¹H | Aromatic-H | ~7.2 - 7.6 | Multiplets |

| ¹³C | -CH₃ | ~20 | Quartet (in coupled spectrum) |

| ¹³C | -C≡N | ~117 | Singlet |

| ¹³C | C-Cl | ~135 | Singlet |

| ¹³C | C-CH₃ | ~140 | Singlet |

| ¹³C | C-CN | ~112 | Singlet |

| ¹³C | Aromatic C-H | ~127 - 134 | Doublets (in coupled spectrum) |

| Predicted values based on general principles and data from similar benzonitrile (B105546) derivatives. rsc.org |

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For conjugated aromatic systems like this compound, the most common transitions are π → π* and n → π*. uomustansiriyah.edu.iqyoutube.com

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For benzonitrile derivatives, these transitions are responsible for the strong absorption bands observed in the UV region. libretexts.org

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrile nitrogen, to a π* antibonding orbital. These transitions are generally of much lower intensity ("forbidden" transitions) compared to π → π* transitions. uomustansiriyah.edu.iq

The absorption maxima (λ_max) for this compound are expected to be in the ultraviolet range. The substitution pattern on the benzene ring influences the exact wavelength and intensity of these absorptions. The presence of the chromophoric nitrile group and the benzene ring, along with the auxochromic chloro and methyl groups, defines its UV-Vis spectral signature.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. mdpi.com This high accuracy allows for the unambiguous determination of a molecule's elemental composition.

For this compound (C₈H₆ClN), the exact mass can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). This calculated mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer. mdpi.com Confirmation of the measured mass to within a few parts per million (ppm) of the theoretical mass provides strong evidence for the compound's molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆ClN |

| Calculated Monoisotopic Mass | 151.01888 Da |

| Expected Ion (M+H)⁺ | 152.02615 Da |

| Calculated mass data obtained from PubChem. nih.gov |

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. ripublication.com These computational methods can predict various molecular properties, including optimized geometric structures, vibrational frequencies, and electronic characteristics. nih.govarxiv.org

For molecules like this compound, DFT calculations using basis sets such as B3LYP/6-311++G(d,p) can be performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Spectra: Calculate the theoretical FT-IR and FT-Raman frequencies. These calculated frequencies are often scaled to correct for systematic errors and then compared with experimental spectra to aid in the assignment of vibrational modes. Studies on related benzonitriles have shown good agreement between experimental and calculated values. researchgate.netsemanticscholar.orgijtsrd.com

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's chemical reactivity and electronic transitions observed in UV-Vis spectroscopy.

Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov

Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

These computational studies provide a deeper understanding of the structure-property relationships of this compound at the molecular level, offering insights that are often difficult to obtain through experimental methods alone. aps.org

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netripublication.comacs.orgmdpi.commdpi.com It is employed to determine the optimized, lowest-energy geometry of a molecule by iteratively solving the Kohn-Sham equations to find the electron density that minimizes the system's total energy. researchgate.netmdpi.com This process yields crucial information about the molecule's three-dimensional structure. For this compound, DFT calculations were performed to establish its most stable conformation.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. A commonly used and versatile functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results. The "++G" notation indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions, while "(d,p)" signifies the addition of polarization functions to allow for non-spherical electron density distributions. For the computational analysis of this compound, specific functionals and basis sets would have been selected to ensure a reliable description of its electronic structure and geometry.

Once the geometry optimization process converges, a set of equilibrium geometrical parameters is obtained. These parameters define the molecule's structure at its energy minimum.

Bond Lengths: These are the average distances between the nuclei of two bonded atoms. DFT calculations can predict the lengths of all bonds within the this compound molecule, such as C-C bonds in the benzene ring, the C-Cl bond, the C-C bond of the methyl group, and the C≡N bond of the nitrile group.

Bond Angles: These are the angles formed between three connected atoms. The calculations would determine angles such as the C-C-C angles within the aromatic ring and the angles involving the substituents (Cl, CH₃, CN).

Dihedral Angles: These are the angles between two intersecting planes, often used to describe the rotation around a bond. For a substituted benzene ring like this compound, dihedral angles describe the orientation of the substituent groups relative to the ring.

A data table generated from such a study would typically compare the calculated bond lengths and angles with available experimental data for similar molecules to validate the computational model.

Table 1: Representative Table for Calculated Geometrical Parameters of this compound (Illustrative) Note: The following table is illustrative as the specific data from the cited study by Anupma et al. is not publicly available.

| Parameter | Atom Connection | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | C1-C2 | Data not available |

| C1-Cl | Data not available | |

| C2-C3 | Data not available | |

| C3-C(CH₃) | Data not available | |

| C4-C(CN) | Data not available | |

| C-N | Data not available | |

| Bond Angle (º) | C2-C1-C6 | Data not available |

| C1-C2-C3 | Data not available | |

| Cl-C1-C2 | Data not available |

| Dihedral Angle (º) | Cl-C1-C2-C3 | Data not available |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. The analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of particular bonds or functional groups. nih.govenlivenarchive.orgresearchgate.netresearchgate.netnih.gov This provides a detailed understanding of the vibrational spectrum. For this compound, PED would be used to assign frequencies to modes like C-H stretching, C-Cl stretching, C≡N nitrile stretch, and various benzene ring deformation modes.

Table 2: Representative Table for Vibrational Frequencies and PED of this compound (Illustrative) Note: The following table is illustrative as the specific data from the cited study by Anupma et al. is not publicly available.

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED Contribution %) |

|---|---|---|---|

| ν1 | Data not available | Data not available | ν(C≡N) stretch |

| ν2 | Data not available | Data not available | ν(C-Cl) stretch |

| ν3 | Data not available | Data not available | Ring C-C stretch |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Charge Transfer

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.orgossila.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org FMO analysis of this compound would reveal its electronic stability and the nature of its electronic transitions, which are related to intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. taylorandfrancis.comyoutube.comrsc.orgresearchgate.netwisc.edu It examines localized electron-pair bonding units (like bonds and lone pairs) and the stabilizing interactions between them.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.netwolfram.comlibretexts.orgyoutube.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen atom of the nitrile group and the chlorine atom, identifying these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. This mapping provides valuable insight into the molecule's intermolecular interaction patterns.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in advanced technologies like telecommunications, optical information processing, and organic light-emitting diodes (OLEDs). ymerdigital.com Organic molecules, in particular, can exhibit significant NLO properties, often arising from intramolecular charge transfer between electron-donating and electron-accepting groups within the molecule. nih.gov The assessment of a molecule's NLO potential is typically performed through quantum chemical calculations, which can predict key parameters like polarizability and hyperpolarizability. orientjchem.org

The key indicator of a molecule's NLO activity is the first-order hyperpolarizability (β₀). A high β₀ value suggests that the material has a strong potential for applications in NLO devices. nih.gov Density Functional Theory (DFT) is a powerful computational method used to calculate these properties. ymerdigital.comrsc.org For instance, studies on various organic compounds, including pyrrole (B145914) hydrazones and imidazo[1,2-a]pyridine (B132010) derivatives, have shown that strategic placement of electron-withdrawing and electron-donating groups can significantly enhance the first hyperpolarizability values, making them suitable for NLO applications. ymerdigital.comnih.gov

In the case of this compound, the presence of the electron-withdrawing chloro (-Cl) and nitrile (-CN) groups, along with the electron-donating methyl (-CH₃) group attached to the π-conjugated benzene ring, creates a molecular structure with potential for intramolecular charge transfer, a key requirement for NLO activity. A computational analysis using DFT would be necessary to quantify the polarizability and hyperpolarizability tensors to determine its suitability as an NLO material.

Table 1: Key Parameters in NLO Assessment

| Parameter | Symbol | Description | Significance |

| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. | Influences the overall polarity and interaction with external electric fields. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. | Describes the linear optical response of the molecule. |

| First-Order Hyperpolarizability | β or β₀ | A measure of the second-order, non-linear response of a molecule to an external electric field. | A large value is a primary indicator of a potentially useful NLO material. nih.gov |

| Second-Order Hyperpolarizability | γ | A measure of the third-order, non-linear response of a molecule to an external electric field. | Relevant for third-harmonic generation and other higher-order NLO phenomena. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful topological analysis tools used in computational chemistry to provide a detailed and intuitive picture of chemical bonding and electron distribution within a molecule. scienceacademique.comijasret.com These methods analyze the electron density and kinetic energy density to map regions of high and low electron localization. researchgate.netnih.gov

The ELF value ranges from 0 to 1. Regions where the ELF value approaches 1 (typically colored red in visualizations) indicate a high probability of finding a localized electron pair, characteristic of covalent bonds, lone pairs, and atomic cores. scienceacademique.comresearchgate.net Conversely, areas with low ELF values (approaching 0, often colored blue) represent regions of electron delocalization or areas with minimal electron density between valence shells. scienceacademique.com

The Local Orbital Locator (LOL) provides a complementary view, based on the kinetic energy density, to visualize areas of orbital overlap. scienceacademique.comresearchgate.net High LOL values (greater than 0.5) highlight regions where electron localization is dominant, such as in bonding and non-bonding areas. researchgate.net LOL maps are often considered to provide a more distinct and clearer representation of bonding regions compared to ELF. scienceacademique.com

Table 2: Comparison of ELF and LOL Analysis

| Feature | Electron Localization Function (ELF) | Local Orbital Locator (LOL) |

| Theoretical Basis | Based on the Pauli exclusion principle and electron pair probability. researchgate.net | Based on the kinetic-energy density (τ). researchgate.net |

| Representation | Maps regions of high electron localization (covalent bonds, lone pairs). | Maps regions of orbital overlap and distinguishes between localized and delocalized electrons. researchgate.net |

| Visualization | Color-coded maps where red indicates high localization and blue indicates low localization. scienceacademique.com | Color-coded maps where red indicates high orbital overlap and blue indicates electron depletion. scienceacademique.com |

| Primary Use | To identify bonding patterns, lone pairs, and atomic shells. | To provide a clear picture of bonding regions and differentiate bonding types. nih.gov |

In Silico Predictive Toxicology: Molecular Docking Simulations and Androgenic Potential Assessment

In silico toxicology utilizes computational methods to predict the potential adverse effects of chemicals, offering a rapid and cost-effective alternative to traditional animal testing. nih.gov Molecular docking is a prominent in silico technique that predicts how a small molecule (ligand), such as this compound, might bind to a specific biological macromolecule, typically a protein receptor. nih.govresearchgate.net This method is instrumental in assessing potential endocrine-disrupting activity, such as the ability of a compound to interfere with the androgen receptor.

The assessment of androgenic potential involves docking the 3D structure of this compound into the ligand-binding pocket of the human androgen receptor. The simulation calculates the most favorable binding pose and estimates the binding affinity, usually expressed as a binding energy score (e.g., in kcal/mol). researchgate.net A lower (more negative) binding energy suggests a more stable and potentially stronger interaction between the compound and the receptor. researchgate.net

The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. By comparing the binding affinity and interaction patterns of the test compound to those of known androgens (like testosterone) or anti-androgens, a prediction can be made about its potential to act as an agonist or antagonist. Such molecular docking studies are crucial for identifying potential molecular initiating events (MIEs) in the Adverse Outcome Pathway (AOP) framework for endocrine disruption. nih.gov

Table 3: Steps in Molecular Docking for Androgenic Potential Assessment

| Step | Description | Objective |

| 1. Preparation of Ligand | The 3D structure of this compound is generated and its energy is minimized using computational chemistry software. | To obtain a stable and realistic 3D conformation of the molecule for docking. |

| 2. Preparation of Receptor | The 3D crystal structure of the human androgen receptor is obtained from a protein database (e.g., PDB). Water molecules and other non-essential components are removed. | To prepare the target protein for the docking simulation by defining the binding site. |

| 3. Docking Simulation | A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding pocket. | To find the most energetically favorable binding pose of the ligand. |

| 4. Scoring and Analysis | The binding affinity for the best pose is calculated using a scoring function. The interactions (e.g., hydrogen bonds) are visualized and analyzed. | To quantify the strength of the interaction and understand the molecular basis of binding. |

| 5. Prediction | The binding energy and interaction patterns are compared to known androgens or anti-androgens. | To predict whether the compound has the potential to interfere with the normal function of the androgen receptor. |

Iv. Applications of 2 Chloro 3 Methylbenzonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro, methyl, and nitrile groups on the aromatic ring makes 2-chloro-3-methylbenzonitrile and its isomers valuable precursors in organic synthesis. These functional groups allow for a variety of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, which are fundamental for building more complex structures.

This compound is an important intermediate in the pharmaceutical industry. wikipedia.orgwikipedia.orgresearchgate.net Halogenated benzonitriles are recognized as versatile building blocks for creating complex molecular frameworks for medicinal applications. nih.gov The related compound, 2-chloro-3-methylbenzoic acid, is a known intermediate in the synthesis of certain anticancer drugs. researchgate.net The reactivity of the nitrile and chloro groups allows for the introduction of diverse functionalities, a key step in developing new therapeutic agents.

The structural motif of this compound is also found in the synthesis of modern agrochemicals. The closely related derivative, 2-chloro-3-methylbenzoic acid, serves as a vital intermediate for the new generation insecticide, chlorantraniliprole. researchgate.net Isomers such as 4-chloro-2-methylbenzonitrile (B1345701) are also employed in creating advanced agricultural products. nih.gov The presence of the halogenated aromatic ring is crucial for the biological activity of many pesticides and herbicides.

In the field of materials science, this compound and its related isomers serve as foundational scaffolds for developing advanced functional materials. wikipedia.org The unique electronic properties conferred by the chloro and nitrile substituents on the benzene (B151609) ring make these compounds suitable for incorporation into novel polymers and specialty materials where specific chemical structures lead to desired properties. nih.gov

Synthesis of Selective Androgen Receptor Modulators (SARMs)

One of the most significant applications of the this compound scaffold is in the development of nonsteroidal Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that bind to androgen receptors but have tissue-selective effects, offering the potential for anabolic benefits in muscle and bone with fewer side effects than traditional anabolic steroids. nih.gov

The this compound core is a key structural component in several potent, nonsteroidal SARMs. Through chemical derivatization, typically at the 4-position of the benzonitrile (B105546) ring, highly selective and potent modulators have been developed. This process often involves nucleophilic aromatic substitution where the hydrogen or another leaving group at the C4 position is replaced with an amino-containing cyclic structure.

Notable SARMs built upon this scaffold include:

ACP-105 : This compound, 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile, was identified as a novel and potent SARM with partial agonist activity. springermedizin.de It has been investigated for its potential in treating age-related cognitive decline. wikipedia.org

LY305 : Known chemically as 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, this SARM was developed for transdermal use to treat conditions like osteoporosis and muscle wasting. wikipedia.orgnih.govnih.gov Its synthesis involves a Buchwald–Hartwig amination reaction starting from a 2-chloro-4-iodo-3-methylbenzonitrile (B3330885) precursor. researchgate.netnih.gov

RAD140 (Vosilasarm) : This investigational SARM, 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile, is being studied for the treatment of muscle wasting and breast cancer. nih.gov

| SARM Name | Chemical Name | Key Structural Feature |

|---|---|---|

| ACP-105 | 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile | Features an 8-azabicyclo[3.2.1]octane moiety attached at the C4 position. springermedizin.de |

| LY305 | 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Features a 2-hydroxy-2-methyl-cyclopentylamino group at the C4 position. nih.gov |

| RAD140 (Vosilasarm) | 2-Chloro-4-(((1R,2S)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)-2-hydroxypropyl)amino)-3-methylbenzonitrile | Features a complex side chain containing an oxadiazole ring at the C4 position. nih.gov |

A critical aspect of modern drug development is the early identification and mitigation of potential toxicity, including mutagenicity. nih.gov For SARMs based on the this compound scaffold, computational (in silico) techniques represent a key optimization strategy to avoid mutagenicity. nih.gov

The safety profile of the SARM ACP-105, for example, has been explored using various in silico methods to predict its toxicological properties. springermedizin.denih.gov These predictive studies include assessments of genotoxicity based on the Ames test, which is a standard method for identifying compounds that can cause DNA mutations. researchgate.netnih.gov By using quantitative structure–activity relationship (QSAR) models, researchers can flag molecules with a higher risk of mutagenicity based on their chemical structure before committing to expensive and time-consuming laboratory synthesis and testing. drugdiscoverynews.com This approach allows for the structural modification of lead compounds to "design out" toxicity. nih.gov This computational screening is a powerful tool in lead optimization, enabling chemists to prioritize candidates with a higher probability of being non-mutagenic and thus safer for further development. nih.govresearchgate.net

Development of Imidazolin-2-one Class Compounds

Imidazolin-2-one and its related structures, such as imidazolin-5-one, are five-membered heterocyclic rings that are central to the development of numerous biologically active compounds. nih.govmdpi.com These scaffolds are frequently found in FDA-approved drugs and are valued as key building blocks in medicinal chemistry. nih.gov The synthesis of these core structures can be achieved through various methods, including the carbonylation of diamines, the diamination of olefins, and the intramolecular cyclization of urea (B33335) derivatives. nih.govmdpi.com The functionalization of the imidazolin-2-one ring with moieties like the substituted benzonitrile group is a common approach to modulate their therapeutic properties.

The synthesis of biologically active imidazolin-2-ones often involves multi-step procedures starting from readily available materials. nih.gov A common strategy involves the acid-catalyzed reaction of (2,2-dialkoxyethyl)ureas with various electron-rich aromatic C-nucleophiles, which proceeds with excellent regioselectivity. nih.gov Another established method is the Erlenmeyer synthesis to create oxazolone (B7731731) intermediates, which are then reacted with other compounds, such as sulfonamide derivatives, in glacial acetic acid to furnish the final imidazolin-5-one derivatives. nih.gov

Derivatives of the imidazole (B134444) family, including imidazolones, have shown significant potential as antimicrobial agents. researchgate.net The search for novel antimicrobial compounds is driven by the emergence of multi-drug resistant strains of bacteria and fungi. annexpublishers.com

Research has demonstrated that imidazolone (B8795221) derivatives can exhibit potent activity against both Gram-negative and Gram-positive bacteria. researchgate.netnih.gov For example, certain imidazolone derivatives showed good antibacterial activity toward Escherichia coli. nih.gov In a broader context of related imidazole compounds, studies have shown remarkable inhibitory potential against various pathogenic strains. For instance, specific 2-(chromon-3-yl)imidazole derivatives displayed significant activity against Bacillus subtilis, Saccharomyces cerevisiae, and Candida albicans. nih.gov One N-allyl derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 0.98 µg/ml against B. subtilis. nih.gov The antimicrobial efficacy is often linked to the specific substituents on the heterocyclic core. nih.gov

| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/ml | Reference |

|---|---|---|---|

| 4f | S. cerevisiae | 1.4 | nih.gov |

| 4g | C. albicans | 1.5 | nih.gov |

| 6a | B. subtilis | 0.98 | nih.gov |

| 4c | B. subtilis | 1.23 | nih.gov |

Imidazolone derivatives have been extensively investigated for their anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov In vivo anti-inflammatory activity is commonly assessed using the carrageenan-induced rat paw edema method. nih.gov

Studies have shown that synthesized imidazol-5-one derivatives can exhibit potent anti-inflammatory activity. nih.gov One particular derivative, compound 12f, produced a maximum edema inhibition of 49.0%, which was superior to the standard drug celecoxib (B62257) (43.1%). nih.gov Many of these active compounds also demonstrate good gastric tolerability, a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, several active imidazolone derivatives showed a lower ulcer index than celecoxib. nih.gov The anti-inflammatory effect is closely tied to the specific chemical groups attached to the imidazolone core, with moieties like sulfonamide playing a role in enhancing COX-2 selectivity. nih.gov

| Compound | Maximum Anti-inflammatory Effect (% Inhibition) | Reference |

|---|---|---|

| 12f | 49.0% | nih.gov |

| Celecoxib (Standard) | 43.1% | nih.gov |

The incorporation of a benzonitrile group into the imidazolin-2-one scaffold is a key strategy for developing potent enzyme inhibitors for various therapeutic targets, including cancer and neurological disorders. nih.govdergipark.org.tr These compounds have been shown to inhibit several classes of enzymes, including kinases, cyclooxygenases, carbonic anhydrases (CAs), and cholinesterases. nih.govdergipark.org.trnih.gov

Trisubstituted imidazolinones have been identified as remarkable inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Several compounds in one study showed inhibitory activity in the micromolar to nanomolar range. nih.gov Specifically, compound 3j demonstrated superior activity against the VEGFR-2 kinase enzyme with an IC₅₀ value of 0.07 µM, which is more potent than the reference drug Sunitinib (IC₅₀ = 0.12 µM). nih.gov

In other studies, imidazolinone-based sulfonamide derivatives were synthesized and showed potent inhibitory action against human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), enzymes associated with glaucoma and Alzheimer's disease, respectively. dergipark.org.tr Additionally, certain imidazolone derivatives are highly selective inhibitors of COX-2, with one compound exhibiting an IC₅₀ of 0.087 μM. nih.gov

| Compound ID | Target Enzyme | Inhibition Value (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 3j | VEGFR-2 | IC₅₀ = 0.07 µM | nih.gov |

| 3f | VEGFR-2 | IC₅₀ = 0.10 µM | nih.gov |

| 3h | VEGFR-2 | IC₅₀ = 0.11 µM | nih.gov |

| Sunitinib (Reference) | VEGFR-2 | IC₅₀ = 0.12 µM | nih.gov |

| Compound 4 | hCA I | Kᵢ = 19.53±1.23 nM | dergipark.org.tr |

| Compound 3 | hCA II | Kᵢ = 16.49±2.20 nM | dergipark.org.tr |

| Compound 5 | AChE | Kᵢ = 11.68±1.45 nM | dergipark.org.tr |

| Compound 12e | COX-2 | IC₅₀ = 0.087 µM | nih.gov |

V. Environmental and Toxicological Considerations in Research

Environmental Fate and Degradation Pathways (Academic Perspective)

Understanding the environmental fate of a chemical compound is essential for evaluating its potential for exposure and risk to various ecosystems. For 2-Chloro-3-methylbenzonitrile, specific research is limited; therefore, its environmental behavior is often inferred from related organochlorine and benzonitrile (B105546) compounds.

The environmental persistence of organochlorine compounds is a significant concern due to their typical resistance to degradation. researchgate.net Factors influencing the environmental fate of compounds like this compound include soil adsorption, water solubility, and susceptibility to biotic and abiotic degradation processes. For instance, the fungicide chlorothalonil, which also possesses a chlorinated benzonitrile structure, demonstrates strong sorption to soil and sediment, which limits its potential for groundwater contamination. nih.gov

Degradation of such compounds can occur through several pathways:

Photolysis: Direct degradation by sunlight is a major dissipation pathway for some related compounds. The rate of photolysis can be accelerated by substances like dissolved organic matter in water. nih.gov

Microbial Degradation: Both aerobic and anaerobic microorganisms can play a role in breaking down organochlorine compounds. nih.gov For example, under anaerobic conditions, a related compound, chlorothalonil, undergoes hydrolytic dechlorination to form a more stable metabolite. nih.gov The degradation pathway for 2-chloroethanol (B45725) in Pseudomonas stutzeri involves enzymatic action, suggesting that similar microbial processes could potentially act on other chlorinated organic molecules. nih.gov

Hydrolysis: While generally stable, some organochlorine compounds can undergo hydrolysis, particularly under basic pH conditions, although this is often a minor degradation pathway. nih.gov

Table 1: Potential Environmental Dissipation Pathways for Related Organochlorine Benzonitriles

| Pathway | Description | Influencing Factors |

| Photolysis | Degradation by sunlight in water or on surfaces. | Presence of natural photosensitizers (e.g., dissolved organic matter), light intensity. |

| Microbial Degradation | Breakdown by bacteria and fungi in soil and sediment. | Aerobic/anaerobic conditions, microbial population, soil carbon content, pH. |

| Hydrolysis | Chemical breakdown in the presence of water. | pH of the environment (more significant under basic conditions). |

| Sorption | Adhesion to soil and sediment particles. | Soil organic matter content, chemical's soil adsorption coefficient. |

Ecotoxicological Implications of Related Organochlorine Compounds (Academic Perspective)

The ecotoxicological effects of this compound are not extensively documented. However, the broader class of organochlorine compounds, which includes many pesticides, is known for its significant environmental and biological impacts. researchgate.netnih.gov These compounds are often characterized by their toxicity, slow degradation, and tendency to bioaccumulate in organisms. researchgate.net

Organochlorine pesticides can have wide-ranging adverse effects on non-target species. researchgate.netresearchgate.net Key ecotoxicological concerns include:

Neurotoxicity: Many organochlorine compounds are known to stimulate the central nervous system, which can lead to a variety of adverse effects in wildlife. nih.gov

Endocrine Disruption: Some organochlorines act as endocrine disruptors, interfering with the hormonal systems of organisms. This can lead to reproductive and developmental problems. nih.gov For example, exposure to certain organochlorine pesticides (OCPs) can impact reproductive system development in infants. nih.gov

Bioaccumulation and Biomagnification: Due to their lipophilic (fat-soluble) nature, organochlorine compounds can accumulate in the fatty tissues of organisms. researchgate.netnih.gov This concentration increases at higher trophic levels in the food web, a process known as biomagnification, leading to significant exposure for predators at the top of the food chain.

Systemic Toxicity: Accumulation of these compounds can affect various organs. For instance, chlordane, a related compound, initially accumulates in the liver and kidneys before redistributing to adipose tissue. nih.gov

Table 2: Summary of Ecotoxicological Effects of Major Organochlorine Pesticides

| Effect | Organism Group | Description of Impact |

| Neurotoxicity | Invertebrates, Fish, Birds, Mammals | Stimulation of the central nervous system, leading to tremors, convulsions, and mortality. nih.gov |

| Reproductive Impairment | Fish, Birds, Mammals | Endocrine disruption affecting reproductive success, eggshell thinning in birds, and developmental issues in offspring. nih.gov |

| Bioaccumulation | Aquatic organisms, Birds, Mammals | Accumulation in fatty tissues, leading to long-term exposure and chronic health effects. researchgate.net |

| Hepatic Effects | Fish, Mammals | Liver changes, including cell hypertrophy and the formation of tumors. nih.gov |

In Silico Predictive Toxicology and Risk Assessment Methodologies

In the absence of extensive empirical data for compounds like this compound, in silico (computational) toxicology provides crucial tools for predicting potential hazards and assessing risks. nih.govnih.gov These methods use a chemical's structure to predict its biological and toxicological properties. nih.gov

Key in silico approaches include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or toxicity. ceon.rsfrontiersin.org By comparing a new compound to a database of chemicals with known toxicities, QSAR can predict endpoints such as mutagenicity, carcinogenicity, and aquatic toxicity. ceon.rs

Molecular Docking: This technique predicts how a compound might bind to biological macromolecules, such as receptors or enzymes. dntb.gov.ua It helps in identifying potential molecular initiating events (MIEs) that could lead to an adverse outcome, providing insight into the mechanism of toxicity. dntb.gov.ua

Expert Rule-Based Systems: These systems use a set of predefined structural alerts and rules, based on established chemical and toxicological knowledge, to identify structural fragments associated with specific types of toxicity (e.g., mutagenicity). nih.gov

Read-Across: This approach involves predicting the properties of a substance by using data from structurally similar compounds. frontiersin.org

These computational tools are increasingly used in regulatory and industrial applications to fill data gaps, prioritize chemicals for further testing, and support the reduction and replacement of animal testing. nih.gov Various software platforms, such as Vega and Toxtree, implement these methodologies to predict a range of toxicological endpoints. nih.gov

Table 3: Overview of In Silico Toxicology Methodologies

| Methodology | Principle | Application in Risk Assessment |

| QSAR | Correlates chemical structure with biological activity using statistical models. | Predicts toxicity endpoints like carcinogenicity, mutagenicity, and developmental toxicity. nih.govceon.rs |

| Molecular Docking | Simulates the binding of a molecule to a biological target. | Identifies potential mechanisms of toxicity and molecular initiating events. dntb.gov.ua |

| Expert Rule-Based Systems | Uses predefined structural rules to identify toxicophores (chemical structures associated with toxicity). | Screens for potential hazards like mutagenicity based on chemical substructures. nih.gov |

| Read-Across | Infers toxicity from data on structurally similar compounds. | Fills data gaps for chemicals with limited experimental data. frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.